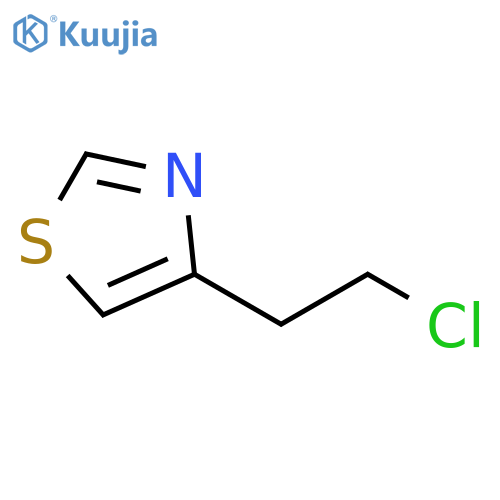Cas no 850851-60-4 (4-(2-chloroethyl)-1,3-thiazole)
4-(2-クロロエチル)-1,3-チアゾールは、有機合成化学において重要な中間体として利用されるヘテロ環式化合物です。この化合物はチアゾール環に2-クロロエチル基が結合した構造を持ち、高い反応性を示すことが特徴です。特に医薬品や農薬の合成において、活性部位として機能する可能性があります。その反応性の高さから、多様な官能基変換が可能であり、複雑な分子骨格の構築に有用です。また、比較的安定な物性を示すため、取り扱いが容易という利点もあります。有機溶媒への溶解性が良好であり、合成プロセスへの適用性が高い化合物です。

850851-60-4 structure
商品名:4-(2-chloroethyl)-1,3-thiazole
CAS番号:850851-60-4
MF:C5H6ClNS
メガワット:147.625838756561
MDL:MFCD11053921
CID:717007
PubChem ID:20550179
4-(2-chloroethyl)-1,3-thiazole 化学的及び物理的性質
名前と識別子
-
- Thiazole,4-(2-chloroethyl)-
- 4-(2-chloroethyl)-1,3-thiazole
- Thiazole, 4-(2-chloroethyl)-
- 4-(2-Chloroethyl)-thiazole
- 850851-60-4
- CS-0239068
- 4-(2-Chloroethyl)thiazole
- G66667
- SCHEMBL11235095
- AKOS006308944
- DTXSID20608582
- EN300-205020
-
- MDL: MFCD11053921
- インチ: 1S/C5H6ClNS/c6-2-1-5-3-8-4-7-5/h3-4H,1-2H2
- InChIKey: SJKXFYXCQCXHIH-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CCCl)N=C1
計算された属性
- せいみつぶんしりょう: 146.991
- どういたいしつりょう: 146.991
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 69.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.1A^2
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.268±0.06 g/cm3(Predicted)
- ふってん: 232.9±15.0 °C(Predicted)
- 酸性度係数(pKa): 2.10±0.10(Predicted)
4-(2-chloroethyl)-1,3-thiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C456210-50mg |
4-(2-chloroethyl)-1,3-thiazole |
850851-60-4 | 50mg |
$ 365.00 | 2022-06-06 | ||
| Enamine | EN300-205020-5.0g |
4-(2-chloroethyl)-1,3-thiazole |
850851-60-4 | 95% | 5.0g |
$3396.0 | 2023-02-22 | |
| Aaron | AR00GMLJ-1g |
Thiazole, 4-(2-chloroethyl)- |
850851-60-4 | 95% | 1g |
$1637.00 | 2023-12-13 | |
| Aaron | AR00GMLJ-2.5g |
Thiazole, 4-(2-chloroethyl)- |
850851-60-4 | 95% | 2.5g |
$3181.00 | 2023-12-13 | |
| Aaron | AR00GMLJ-50mg |
Thiazole, 4-(2-chloroethyl)- |
850851-60-4 | 95% | 50mg |
$401.00 | 2023-12-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309738-100mg |
4-(2-Chloroethyl)-1,3-thiazole |
850851-60-4 | 95% | 100mg |
¥1125.00 | 2024-07-28 | |
| Enamine | EN300-205020-0.5g |
4-(2-chloroethyl)-1,3-thiazole |
850851-60-4 | 95% | 0.5g |
$914.0 | 2023-09-16 | |
| Chemenu | CM467551-500mg |
Thiazole, 4-(2-chloroethyl)- |
850851-60-4 | 95%+ | 500mg |
$1105 | 2023-01-04 | |
| TRC | C456210-10mg |
4-(2-chloroethyl)-1,3-thiazole |
850851-60-4 | 10mg |
$ 95.00 | 2022-06-06 | ||
| Ambeed | A1068192-250mg |
4-(2-Chloroethyl)thiazole |
850851-60-4 | 95% | 250mg |
$202.0 | 2025-02-26 |
4-(2-chloroethyl)-1,3-thiazole 関連文献
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
850851-60-4 (4-(2-chloroethyl)-1,3-thiazole) 関連製品
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 2230780-65-9(IL-17A antagonist 3)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:850851-60-4)4-(2-chloroethyl)-1,3-thiazole

清らかである:99%/99%
はかる:250mg/1g
価格 ($):182.0/490.0